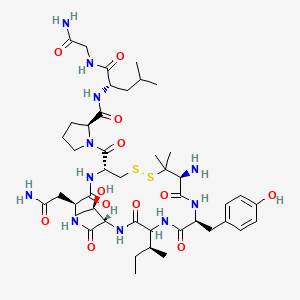

Oxytocin, penicillamyl(1)-thr(4)-

Description

Contextualizing Oxytocin (B344502) Analogues and Modulators

The study of oxytocin and its receptor has been a field of intense research for many decades. nih.gov Oxytocin itself is a nine-amino-acid peptide hormone with a wide range of physiological functions, most notably its role in uterine contractions during childbirth and in lactation. nih.gov Beyond these reproductive functions, oxytocin is also recognized for its role as a neurotransmitter influencing social behavior, bonding, and anxiety. wikipedia.orged.ac.uk

The development of oxytocin analogues and modulators, which include both agonists (activators) and antagonists (inhibitors) of the oxytocin receptor, has been instrumental in dissecting these diverse roles. nih.gov Agonists, which mimic the action of oxytocin, have found clinical applications in inducing labor and managing postpartum hemorrhage. nih.govwikipedia.org Conversely, antagonists are invaluable research tools for understanding the physiological processes mediated by oxytocin and hold therapeutic potential in conditions characterized by excessive oxytocin activity, such as preterm labor. nih.govnih.gov

Oxytocin, penicillamyl(1)-thr(4)- is a prime example of a peptide-based oxytocin receptor antagonist. nih.govnih.gov Its development and study contribute to a broader understanding of how the oxytocin system works and how it can be pharmacologically targeted.

Historical Perspective on Oxytocin and Peptide Hormone Synthesis

The journey to understanding and manipulating oxytocin began in the early 20th century. In 1906, Sir Henry Dale first observed the uterine-contracting properties of a substance from the posterior pituitary gland. britannica.comnih.gov This was followed by the discovery of its milk-ejecting effects. wikipedia.org The term "oxytocin," derived from Greek words meaning "swift birth," was coined to describe this potent compound. wikipedia.orgnih.gov

A pivotal moment in peptide hormone research came in the early 1950s when American biochemist Vincent du Vigneaud and his team determined the nine-amino-acid sequence of oxytocin. wikipedia.orgbritannica.com This was a groundbreaking achievement, as it was the first time the structure of a polypeptide hormone had been elucidated. wikipedia.org Building on this, in 1953, du Vigneaud successfully synthesized oxytocin, marking the first-ever synthesis of a peptide hormone. wikipedia.orgbritannica.comebsco.com This monumental work, for which he was awarded the Nobel Prize in Chemistry in 1955, opened the door for the creation of synthetic oxytocin analogues with modified properties. wikipedia.orgbritannica.comebsco.com

The ability to synthesize oxytocin and its analogues has allowed scientists to explore the structure-activity relationships of the hormone in great detail, leading to the development of compounds like Oxytocin, penicillamyl(1)-thr(4)- with specific and potent antagonist activities. nih.gov

Rationale for Developing Oxytocin Receptor Antagonists

The primary motivation for developing oxytocin receptor antagonists stems from the need to counteract the effects of oxytocin in certain medical situations, most notably preterm labor. nih.gov Preterm birth is a significant cause of infant morbidity and mortality, and since oxytocin plays a key role in initiating uterine contractions, blocking its action is a logical therapeutic strategy. nih.govcochrane.org

Tocolytic agents are drugs used to suppress premature labor, and oxytocin receptor antagonists represent a targeted approach to this problem. nih.gov By specifically blocking the oxytocin receptors in the uterus, these antagonists can inhibit contractions and potentially delay delivery, allowing for crucial time to administer corticosteroids to improve fetal lung maturity. cochrane.orgnih.gov

Beyond the clinical application in obstetrics, oxytocin receptor antagonists are invaluable tools in basic research. They allow scientists to investigate the myriad of other roles oxytocin plays in the body, including its effects on the central nervous system and behavior. nih.gov By selectively blocking oxytocin signaling, researchers can better understand its involvement in processes like social recognition, fear, and anxiety. ed.ac.uk

Importance of Specific Peptide Modifications in Oxytocin Research

The transformation of oxytocin from a potent agonist to a powerful antagonist, as seen in Oxytocin, penicillamyl(1)-thr(4)-, is achieved through precise modifications to its amino acid sequence. nih.gov The native oxytocin molecule is a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the two cysteine residues. nih.gov

The development of antagonists has involved systematic alterations at various positions of the oxytocin molecule. For instance, the substitution at position 1 with penicillamine (B1679230) is a key modification that often imparts antagonist properties. nih.gov In Oxytocin, penicillamyl(1)-thr(4)-, the replacement of the glutamine at position 4 with threonine further enhances its antagonist potency. nih.govnih.gov

These specific modifications are not random; they are the result of extensive structure-activity relationship studies. Researchers have synthesized and tested thousands of oxytocin analogues to understand how changes in the peptide's structure affect its ability to bind to the oxytocin receptor and whether that binding results in activation or inhibition. nih.gov These studies have revealed that even subtle changes, such as the substitution of a single amino acid, can dramatically alter the pharmacological profile of the resulting compound. nih.gov This detailed understanding is crucial for designing more potent and selective oxytocin receptor modulators for both therapeutic and research purposes. nih.gov

Research Findings on Oxytocin, penicillamyl(1)-thr(4)-

The solid-phase synthesis of [1-penicillamine, 4-threonine]-oxytocin has been reported in scientific literature. nih.gov Studies have shown that this compound exhibits no in vitro milk-ejecting activity and no in vivo or in vitro oxytocic (uterine-contracting) activity. nih.gov However, it acts as a potent antagonist in these systems. nih.gov

In in vitro oxytocic assays, [1-penicillamine, 4-threonine]-oxytocin demonstrated a pA2 value of 7.55 +/- 0.04. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency. This compound was shown to inhibit the uterine contractile response to oxytocin in both nonpregnant and pregnant rats. nih.gov

Furthermore, carbon-13 nuclear magnetic resonance studies have indicated that the conformational and dynamic properties of this antagonist are very similar to other previously examined oxytocin inhibitors. nih.gov These findings suggest that conformational restrictions at the 2- and 4-positions of penicillamine-1 analogues of oxytocin are important for their antagonist activity and potency. nih.gov Another related analogue, [1-deaminopenicillamine, 4-threonine]oxytocin, has also been synthesized and found to be a potent inhibitor of oxytocin, with a reported pA2 value of 7.46 +/- 0.04. nih.gov

| Compound | Reported Activity | pA2 Value (in vitro oxytocic assay) | Reference |

| Oxytocin, penicillamyl(1)-thr(4)- | Potent oxytocin antagonist | 7.55 +/- 0.04 | nih.gov |

| [1-deaminopenicillamine,4-threonine]oxytocin | Potent oxytocin inhibitor | 7.46 +/- 0.04 | nih.gov |

Table 1: Pharmacological Data for Oxytocin, penicillamyl(1)-thr(4)- and a Related Analogue

Structure

2D Structure

Properties

CAS No. |

78578-24-2 |

|---|---|

Molecular Formula |

C44H69N11O12S2 |

Molecular Weight |

1008.2 g/mol |

IUPAC Name |

(2S)-1-[(4R,7S,10S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C44H69N11O12S2/c1-8-22(4)33-40(64)54-34(23(5)56)41(65)50-28(18-31(45)58)37(61)52-29(43(67)55-15-9-10-30(55)39(63)49-26(16-21(2)3)36(60)48-19-32(46)59)20-68-69-44(6,7)35(47)42(66)51-27(38(62)53-33)17-24-11-13-25(57)14-12-24/h11-14,21-23,26-30,33-35,56-57H,8-10,15-20,47H2,1-7H3,(H2,45,58)(H2,46,59)(H,48,60)(H,49,63)(H,50,65)(H,51,66)(H,52,61)(H,53,62)(H,54,64)/t22-,23+,26-,27-,28-,29-,30-,33?,34-,35-/m0/s1 |

InChI Key |

JEABNJWJOWZLGU-FFABKICPSA-N |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Oxytocin, Penicillamyl 1 Thr 4

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) has been the primary method for constructing oxytocin (B344502) analogues, including [1-Penicillamine, 4-Threonine]-Oxytocin. nih.govnih.govacs.org This technique involves building the peptide chain sequentially while it is anchored to an insoluble polymer support, allowing for easy purification by simple filtration and washing after each reaction step.

The synthesis of [1-Penicillamine, 4-Threonine]-Oxytocin has been successfully accomplished using solid-phase methodologies. nih.gov The process begins with the appropriate protected amino acid being attached to a resin support. The peptide chain is then elongated through a series of deprotection and coupling steps, adding one amino acid at a time according to the desired sequence.

For this particular analogue, the key substitutions involve replacing the cysteine at position 1 with penicillamine (B1679230) (Pen) and the glutamine at position 4 with threonine (Thr). The introduction of penicillamine, with its gem-dimethyl groups on the β-carbon, is a critical modification known to confer antagonist properties to oxytocin analogues. nih.govnih.gov The threonine substitution at position 4 is another crucial element that modulates the biological activity profile of the resulting peptide. nih.govnih.gov Following the assembly of the linear peptide chain on the resin, the peptide is cleaved from the support, and the disulfide bridge between the penicillamine at position 1 and the cysteine at position 6 is formed through an oxidation step to yield the final cyclic peptide.

The synthesis of potent and long-acting oxytocin antagonists requires careful optimization of reaction conditions and the selection of specific reagents. nih.gov In the development of analogues like [1-Penicillamine, 4-Threonine]-Oxytocin, researchers have explored various modifications to enhance properties such as antagonist potency and duration of action. nih.gov

One area of optimization involves the strategic substitution of amino acids at different positions. For instance, modifying the amino acid at position 2 by using D-stereoisomers or by alkylating the aromatic ring can produce nonparallel effects on the in vitro potency and the in vivo duration of action. nih.gov Studies have shown that these modifications can lead to a dissociation between potency and duration of action, suggesting that these two properties may have distinct conformational and structural requirements. nih.gov This highlights the complexity of designing peptide hormone antagonists and the importance of empirical optimization in analogue synthesis to achieve the desired pharmacological profile.

Spectroscopic and Conformational Analysis

Spectroscopic techniques are vital for understanding the three-dimensional structure and dynamics of peptide hormones and their analogues. For [1-Penicillamine, 4-Threonine]-Oxytocin, methods such as Nuclear Magnetic Resonance (NMR), circular dichroism (CD), and laser Raman spectroscopy have been employed to compare its conformation with that of native oxytocin and other related inhibitors. nih.govnih.gov

NMR spectroscopy provides detailed insights into the molecular structure, conformation, and dynamics of peptides in solution. nih.govnih.govscispace.com Comparative studies using both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in characterizing the conformational differences between oxytocin and its antagonists. nih.govscispace.com

Carbon-13 NMR studies have been conducted on [1-Penicillamine, 4-Threonine]-Oxytocin to probe its conformational and dynamic properties. nih.gov The ¹³C chemical shift of a specific carbon nucleus is highly sensitive to its local electronic environment, providing valuable information about the peptide's conformation. libretexts.orglibretexts.org

Spin-lattice relaxation times (T₁), also known as longitudinal relaxation times, measure the rate at which excited nuclear spins return to their thermal equilibrium state by transferring energy to the surrounding molecular lattice. ucl.ac.ukradiopaedia.orgmriquestions.com T₁ values are directly related to the mobility of different parts of the molecule; shorter T₁ values indicate more restricted motion (less flexibility), while longer T₁ values suggest greater motional freedom. pnas.org For peptide backbones, T₁ measurements can reveal the relative flexibility of the cyclic ring structure versus the acyclic tail portion. pnas.org

Studies have indicated that the ¹³C NMR chemical shift parameters and T₁ values for [1-Penicillamine, 4-Threonine]-Oxytocin are very similar to those of other previously examined oxytocin inhibitors. nih.gov This suggests that these inhibitors share common conformational and dynamic features that distinguish them from the native hormone.

Table 1: Representative Carbon-13 NMR Data This interactive table showcases typical data obtained from ¹³C NMR analysis, illustrating the parameters used to assess molecular conformation and dynamics. Note: Specific values for [1-Penicillamine, 4-Threonine]-Oxytocin are not publicly available in the referenced literature but are reported to be similar to other penicillamine-based inhibitors.

| Residue Position | Carbon Type | Chemical Shift (ppm) | T₁ (milliseconds) | Mobility Interpretation |

| Pen-1 | α-Carbon | ~55-60 | Shorter | Restricted Motion |

| Tyr-2 | α-Carbon | ~55-60 | Shorter | Restricted Motion |

| Ile-3 | α-Carbon | ~60-65 | Shorter | Restricted Motion |

| Thr-4 | α-Carbon | ~60-65 | Shorter | Restricted Motion |

| Asn-5 | α-Carbon | ~50-55 | Shorter | Restricted Motion |

| Cys-6 | α-Carbon | ~55-60 | Shorter | Restricted Motion |

| Pro-7 | α-Carbon | ~60-65 | Longer | More Flexible |

| Leu-8 | α-Carbon | ~50-55 | Longer | More Flexible |

| Gly-9 | α-Carbon | ~40-45 | Longer | More Flexible |

A central finding from spectroscopic analyses is that [1-Penicillamine, 4-Threonine]-Oxytocin possesses a more conformationally restricted structure compared to the flexible native oxytocin. nih.govnih.govscispace.com The substitution of penicillamine for cysteine at position 1 introduces gem-dimethyl groups, which sterically hinder the conformational freedom of the 20-membered disulfide-containing ring. nih.govnih.gov

NMR, laser Raman, and circular dichroism data collectively indicate that penicillamine-containing analogues, including [1-Penicillamine, 4-Threonine]-Oxytocin, have different backbone and disulfide bond conformations than native oxytocin. nih.gov While native oxytocin exists in a flexible conformational state, its penicillamine-substituted antagonists adopt a more rigid structure. nih.govscispace.com This increased rigidity is believed to be a key factor in their mechanism of action as competitive inhibitors. nih.gov The conformational constraints imposed by the penicillamine residue are thought to be important for the antagonist activity and potency at the uterine oxytocin receptor. nih.gov Furthermore, these antagonists appear to have more rigid conformations, as evidenced by very intense transitions in circular dichroism spectra. nih.gov

Structural Determinants of Antagonist Activity and Potency

The potent antagonist activity of Oxytocin, penicillamyl(1)-thr(4)-, is a direct consequence of specific structural modifications to the native oxytocin peptide. The introduction of a penicillamine (Pen) residue at position 1 and a threonine (Thr) residue at position 4 are the key determinants of its ability to bind to the oxytocin receptor without eliciting a biological response, and in fact, blocking the action of the endogenous agonist, oxytocin.

The substitution of the N-terminal cysteine with penicillamine is a critical modification for conferring antagonist properties. Penicillamine, which is β,β-dimethyl-cysteine, introduces bulky gem-dimethyl groups at the β-carbon of the amino acid at position 1. This steric hindrance significantly restricts the conformational flexibility of the 20-membered disulfide-bridged ring of the oxytocin molecule. nih.govpnas.org Nuclear magnetic resonance (NMR) studies have shown that while oxytocin is a flexible molecule in solution, its penicillamine-substituted counterparts, including [1-L-penicillamine]oxytocin, exhibit a much more rigid conformation. nih.govpnas.org This conformational rigidity is believed to be a primary reason for the switch from agonist to antagonist activity.

While the penicillamine substitution at position 1 is crucial for antagonism, the modification at position 4 plays a significant role in modulating the potency of the antagonist. In Oxytocin, penicillamyl(1)-thr(4)-, the native glutamine (Gln) residue at position 4 is replaced by threonine. This substitution has been shown to enhance the antagonist potency. For instance, the pA2 value, a measure of antagonist potency, for [1-deaminopenicillamine,4-threonine]oxytocin is between 7.46 and 7.59, which represents a twofold increase in inhibitory potency compared to [1-deaminopenicillamine]oxytocin (pA2 = 7.14), where the threonine substitution is absent. nih.gov This suggests that the threonine residue at position 4 contributes favorably to the interaction with the oxytocin receptor, leading to a more potent antagonist.

Further studies have indicated that conformational restrictions at both positions 2 and 4 of penicillamine-1 analogues of oxytocin are important for their antagonist activity and potency. nih.govarizona.edu The introduction of threonine at position 4, in combination with penicillamine at position 1, results in a potent antagonist with a pA2 value of 7.55. nih.gov The importance of the nature of the amino acid at position 4 is further highlighted by comparing the potency of different analogs. For example, the substitution of threonine with leucine (B10760876) at position 4 in a penicillamine-1 background, as in [1-L-penicillamine,4-L-leucine]oxytocin, results in a lower antagonist potency with a pA2 value of 6.77. nih.gov

The following table summarizes the antagonist potency (pA2 values) of Oxytocin, penicillamyl(1)-thr(4)- and related analogs, illustrating the impact of substitutions at positions 1 and 4.

| Compound Name | Position 1 Substitution | Position 4 Substitution | pA2 Value |

| Oxytocin, penicillamyl(1)-thr(4)- | Penicillamine | Threonine | 7.55 ± 0.04 |

| [1-deaminopenicillamine,4-threonine]oxytocin | Deaminopenicillamine | Threonine | 7.46 - 7.59 |

| [1-deaminopenicillamine]oxytocin | Deaminopenicillamine | Glutamine (native) | 7.14 ± 0.05 |

| [1-L-penicillamine,4-L-leucine]oxytocin | Penicillamine | Leucine | 6.77 |

| [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin | Penicillamine | Threonine | 7.67 ± 0.02 |

Pharmacological Characterization and Receptor Interactions

Oxytocin (B344502) Receptor (OTR) Binding Affinity and Selectivity

The interaction of Oxytocin, penicillamyl(1)-thr(4)- with the OTR and related receptors has been a subject of study to understand its mechanism of action.

While the antagonist potency of Oxytocin, penicillamyl(1)-thr(4)- has been well-documented through functional assays, specific quantitative data from receptor binding assays, such as Ki (inhibition constant) or IC50 values derived from saturation or competitive binding studies with radiolabeled ligands, are not extensively reported in the currently available scientific literature. Such assays are crucial for determining the precise affinity of a ligand for its receptor.

The selectivity of Oxytocin, penicillamyl(1)-thr(4)- for the oxytocin receptor over the structurally similar vasopressin V1a receptor (V1aR) is a critical aspect of its pharmacological profile. While it is established as a potent oxytocin antagonist, detailed quantitative selectivity ratios from comparative binding assays are not specified in the reviewed literature. However, a related analogue, [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, has been noted to possess weak antipressor activity, suggesting some interaction with vasopressin receptors, which are involved in regulating blood pressure. nih.gov Another analogue, [1-deaminopenicillamine, 4-threonine]oxytocin, exhibits an antivasopressor pA2 value of 6.67 ± 0.09, indicating a degree of activity at vasopressin receptors. nih.gov

Competitive Antagonism at Oxytocin Receptors

Oxytocin, penicillamyl(1)-thr(4)- functions as a competitive antagonist at oxytocin receptors, meaning it binds to the receptor but does not elicit a biological response, thereby blocking the action of the endogenous agonist, oxytocin.

The antagonist potency of Oxytocin, penicillamyl(1)-thr(4)- has been quantified using in vitro oxytocic assays. These assays measure the ability of the antagonist to inhibit the contractile response of uterine tissue to oxytocin. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a standard measure of antagonist potency. For Oxytocin, penicillamyl(1)-thr(4)-, the reported pA2 value is 7.55 ± 0.04. nih.gov This value indicates that it is a potent inhibitor of the in vitro oxytocic response to oxytocin. nih.govnih.gov

Table 1: Antagonist Potency (pA2) of Oxytocin Analogues

| Compound | pA2 Value (in vitro oxytocic assay) | Reference |

| Oxytocin, penicillamyl(1)-thr(4)- | 7.55 ± 0.04 | nih.gov |

| [1-deaminopenicillamine, 4-threonine]oxytocin | 7.46 ± 0.04 | nih.gov |

| [1-penicillamine, 2-leucine]oxytocin | 7.14 | nih.gov |

A key characteristic of Oxytocin, penicillamyl(1)-thr(4)- is its lack of intrinsic agonist activity. In multiple assay systems, it has been demonstrated to have no in vitro milk-ejecting activity and no in vivo or in vitro oxytocic (uterine contracting) activity. nih.gov This absence of agonist effects, combined with its ability to inhibit the actions of oxytocin, definitively classifies it as a pure antagonist at the oxytocin receptor. nih.gov

Characterization of Inhibitory Activity Duration

The inhibitory activity of Oxytocin, penicillamyl(1)-thr(4)-, also known as [Pen1,Thr4]oxytocin, has been a subject of scientific investigation to understand its potential as a long-acting antagonist of the oxytocin receptor. Research indicates that this compound exhibits a prolonged duration of action in blocking oxytocin-induced responses, a characteristic that is of significant interest in pharmacotherapy.

Studies focusing on the in vivo effects of [Pen1,Thr4]oxytocin have demonstrated its capacity to produce a sustained inhibitory effect on uterine contractions. In research conducted on pregnant rats, this analog was found to be an effective inhibitor of the uterotonic actions of oxytocin. nih.gov Similarly, its inhibitory effects have been observed on myometrial strips from pregnant humans, highlighting its potential relevance in clinical settings. nih.gov

The concept of "recovery t1/2" is a critical parameter used to quantify the duration of action of oxytocin antagonists. This value represents the time required for the biological response to return to half of its maximal level after the administration of the antagonist. While the prolonged action of [Pen1,Thr4]oxytocin has been noted, specific quantitative data for its recovery t1/2 from various studies are not consistently available in the public domain. However, comparative studies with other oxytocin analogs have provided a framework for understanding its relative duration of effect.

Research has shown that modifications to the structure of oxytocin analogs, such as those present in [Pen1,Thr4]oxytocin, can lead to nonparallel effects on in vitro potency and the in vivo duration of action. This suggests that the structural requirements for high antagonist potency and for a long duration of action may be distinct. Furthermore, time-action curve analyses of long-acting oxytocin antagonists have revealed that they can exhibit a delayed onset of peak inhibitory action.

In one study examining the effects of various oxytocin antagonists on uterine contractions in anesthetized rats, the duration of inhibitory activity was assessed. While detailed tabulated data for every compound is not always presented, the research underscores the sustained nature of the inhibition by certain analogs. For instance, in a study involving a different oxytocin antagonist, the inhibitory effect on uterine contractions in baboons was observed to last for at least one hour.

The following table summarizes the available information on the inhibitory activity of [Pen1,Thr4]oxytocin. It is important to note the qualitative nature of some of the duration data, reflecting the reporting style of the cited research.

| Compound Name | Assay System | Potency (pA2) | Duration of Inhibitory Activity |

| Oxytocin, penicillamyl(1)-thr(4)- | In vitro oxytocic assay (rat uterus) | 7.55 ± 0.04 nih.gov | Prolonged |

| Oxytocin, penicillamyl(1)-thr(4)- | In vivo uterine contractions (pregnant rats) | - | Effective inhibitor nih.gov |

| Oxytocin, penicillamyl(1)-thr(4)- | In vitro human myometrial strips | - | Effective inhibitor nih.gov |

Molecular Mechanisms of Action and Signal Transduction Pathways

Modulation of G-Protein Coupled Receptor (GPCR) Signaling by Oxytocin (B344502) Analogues

The oxytocin receptor is a class I G-protein coupled receptor (GPCR) that, upon binding with an agonist like oxytocin, can couple to different G protein subtypes, primarily Gαq/11 and to some extent Gαi. nih.govnih.govoup.com This coupling initiates distinct intracellular signaling cascades. As a potent antagonist, Oxytocin, penicillamyl(1)-thr(4)- is understood to prevent the conformational changes in the OTR that are necessary for G protein activation, thereby blocking the downstream signaling events.

The principal signaling pathway activated by the oxytocin receptor is mediated through its coupling to the Gαq/11 protein. nih.gov This interaction leads to the activation of phospholipase C (PLC), a key enzyme in this cascade. nih.govportlandpress.com By binding to the OTR without inducing an active conformation, oxytocin antagonists like Oxytocin, penicillamyl(1)-thr(4)- are expected to prevent the activation of Gαq/11 and the subsequent PLC-mediated signaling.

The activation of PLC by the OTR-Gαq/11 complex catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers. nih.govnih.gov As an antagonist, Oxytocin, penicillamyl(1)-thr(4)- would inhibit this step by preventing the PLC activation that is dependent on OTR agonism. This blockade of PIP2 hydrolysis is a critical aspect of its inhibitory function.

The hydrolysis of PIP2 generates diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govnih.gov Consequently, by inhibiting PLC activity, Oxytocin, penicillamyl(1)-thr(4)- would suppress the production of both DAG and IP3. This suppression prevents the mobilization of intracellular calcium and the activation of protein kinase C, which are the downstream consequences of IP3 and DAG signaling, respectively.

Diacylglycerol (DAG) is a crucial activator of most protein kinase C (PKC) isoforms. nih.govnih.gov Therefore, by blocking the production of DAG, Oxytocin, penicillamyl(1)-thr(4)- is expected to indirectly inhibit the activation of PKC. This inhibition would prevent the phosphorylation of various cellular proteins that are substrates for PKC and are involved in the physiological responses to oxytocin.

In certain cellular contexts, the oxytocin receptor can also couple to the inhibitory G protein, Gαi. nih.govnih.govoup.com Activation of Gαi typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov As an antagonist, Oxytocin, penicillamyl(1)-thr(4)- would be expected to prevent this Gαi-mediated signaling by blocking the initial receptor activation.

The Gαi-mediated inhibition of adenylyl cyclase results in reduced synthesis of cAMP. nih.gov A decrease in cAMP levels leads to lower activity of its primary downstream effector, protein kinase A (PKA). nih.govoup.com By preventing the OTR from coupling to and activating Gαi, Oxytocin, penicillamyl(1)-thr(4)- would likely abolish this inhibitory effect on the cAMP/PKA signaling pathway.

Interaction with Gαi Protein and Associated Pathways

Effects on Transcription Factor Modulation (e.g., CREB, MEF-2)

The activation of the oxytocin receptor (OTR) by its native ligand, oxytocin, initiates signaling cascades that modulate the activity of key transcription factors, including cAMP response element-binding protein (CREB) and myocyte enhancer factor-2 (MEF-2). nih.gov Oxytocin has been shown to induce CREB phosphorylation, a critical step for its activation and subsequent gene transcription, which plays a role in mediating long-term potentiation in the brain. nih.gov Specifically, oxytocin can regulate the transcription of the corticotropin-releasing factor (Crf) gene by influencing the nuclear translocation of CREB-regulated transcription coactivators (CRTCs). nih.gov Oxytocin delays the stress-induced nuclear entry of CRTC3, thereby attenuating Crf gene expression. nih.gov

Similarly, oxytocin influences the activity of MEF-2, a transcription factor implicated in neuronal morphology and connectivity. nih.govresearchgate.net Oxytocin-induced MEF-2A activity has been identified as a major regulator of cellular morphology and mitochondrial function in neurons. nih.gov Depending on the cellular context, MEF-2 activation by oxytocin can lead to outcomes such as neurite retraction. researchgate.net

As a potent oxytocin receptor antagonist, Oxytocin, penicillamyl(1)-thr(4)- is expected to block these oxytocin-mediated effects. nih.gov By preventing oxytocin from binding to its receptor, the antagonist would inhibit the downstream signaling required for the modulation of CREB and MEF-2. This would, in turn, prevent the associated changes in gene transcription and cellular morphology that are dependent on the activation of these transcription factors. nih.govnih.govresearchgate.net

Table 1: Effects of Oxytocin Receptor Activation on Transcription Factors and Predicted Impact of Antagonism

| Transcription Factor | Effect of Oxytocin | Predicted Effect of Oxytocin, penicillamyl(1)-thr(4)- | References |

| CREB | Induces phosphorylation; modulates CRTC3 translocation to regulate Crf gene transcription. | Inhibition of phosphorylation; prevention of CRTC3 translocation modulation. | nih.govnih.gov |

| MEF-2 | Regulates activity, influencing neuronal morphology and mitochondrial function. | Blockade of MEF-2 modulation, preventing changes in neurite structure. | nih.govnih.govresearchgate.net |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascade

The oxytocin receptor is coupled to G-proteins that, upon activation, can trigger the mitogen-activated protein kinase (MAPK) signaling cascade. genome.jpnih.gov This pathway is crucial for a variety of cellular processes, including cell proliferation and the production of prostaglandins (B1171923). nih.govresearchgate.net Research demonstrates that oxytocin stimulation leads to the activation of the MAPK cascade, which can subsequently up-regulate cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) synthesis in myometrial cells. nih.gov Furthermore, the anxiolytic effects of oxytocin within the brain's paraventricular nucleus have been shown to be dependent on the activation of the MAPK cascade. nih.gov

Given its function as an OTR antagonist, Oxytocin, penicillamyl(1)-thr(4)- would inhibit the activation of the MAPK pathway that is normally triggered by oxytocin. nih.gov By blocking the initial step of receptor binding, the antagonist would prevent the signal transduction that leads to MAPK activation, thereby blocking subsequent cellular events like COX-2 expression and potentially interfering with the central anxiolytic actions of oxytocin. nih.govnih.gov

A key component of the MAPK cascade is the extracellular signal-regulated kinases (ERK1/2). The phosphorylation of ERK1/2 is a critical step that signifies the activation of this pathway. Oxytocin has been shown to induce the phosphorylation of Raf-1, MEK1/2, and subsequently ERK1/2 in hypothalamic neurons. nih.gov Depending on the cellular context and coupling to different G-proteins, oxytocin-induced ERK1/2 phosphorylation can be either transient, leading to cell proliferation, or sustained, resulting in antiproliferative effects. researchgate.net This activation of ERK1/2 is causally linked to some of oxytocin's behavioral effects, such as anxiety reduction. nih.gov

Antagonism of the OTR by Oxytocin, penicillamyl(1)-thr(4)- would prevent the oxytocin-induced phosphorylation of ERK1/2. nih.gov By blocking the receptor, the antagonist would inhibit the activation of the upstream kinases (Raf-1, MEK1/2), thus preventing the phosphorylation and activation of ERK1/2. This has been demonstrated by the ability of MEK1/2 inhibitors to block the anxiolytic effects of oxytocin, an outcome that would be mimicked by the OTR antagonist. nih.gov

Table 2: Modulation of MAPK/ERK Pathway and Predicted Impact of Antagonism

| Pathway Component | Effect of Oxytocin | Predicted Effect of Oxytocin, penicillamyl(1)-thr(4)- | References |

| MAPK Cascade | Activation, leading to increased COX-2 and prostaglandin production. | Inhibition of the cascade, preventing downstream effects. | genome.jpnih.gov |

| ERK1/2 | Induces phosphorylation (activation) via Raf-1 and MEK1/2. | Blockade of ERK1/2 phosphorylation. | researchgate.netnih.gov |

Cellular Responses to Oxytocin, Penicillamyl(1)-Thr(4)- Antagonism

Effects on Intracellular Calcium Ion Dynamics

Oxytocin is a potent regulator of intracellular calcium ion ([Ca2+]i) concentrations. Its binding to the OTR, which is typically coupled to Gαq/11 proteins, activates phospholipase C (PLC). nih.govresearchgate.net PLC then generates inositol 1,4,5-trisphosphate (IP3), which triggers the release of Ca2+ from intracellular stores like the sarcoplasmic reticulum. researchgate.netnih.govsemanticscholar.org This initial release is often followed by an influx of extracellular Ca2+ through store-operated and voltage-dependent calcium channels, leading to characteristic [Ca2+]i oscillations in cells such as those in the myometrium. nih.govresearchgate.net However, in some contexts, oxytocin has been observed to inhibit voltage-dependent slow calcium currents. nih.gov

As a competitive antagonist, Oxytocin, penicillamyl(1)-thr(4)- blocks the OTR, thereby preventing oxytocin from initiating this signaling cascade. nih.gov Consequently, its presence would inhibit the oxytocin-induced activation of PLC, the production of IP3, and the subsequent release of calcium from intracellular stores. This would abolish the characteristic [Ca2+]i oscillations and other calcium-dependent cellular responses, such as muscle contraction, that are triggered by oxytocin. semanticscholar.orgresearchgate.net

Regulation of Cellular Viability and Survival Pathways

Oxytocin has been shown to influence cell viability and proliferation in various cell types. In human neuroblastoma and glioblastoma cell lines, oxytocin treatment significantly increased cell number and viability. nih.govnih.gov It can also exhibit protective effects; for instance, oxytocin pretreatment was found to blunt the reduction in cell viability caused by the neurotoxin 6-hydroxydopamine in SH-SY5Y cells. nih.gov In other studies using PC12 cells, oxytocin demonstrated a protective role against β-amyloid-induced cytotoxicity, improving cell viability by reducing oxidative stress and modulating apoptosis-related proteins. mdpi.com

The antagonism of the OTR by Oxytocin, penicillamyl(1)-thr(4)- would be expected to counteract these pro-survival and proliferative effects of oxytocin. nih.gov By blocking the receptor, the antagonist would prevent oxytocin from activating the intracellular pathways that lead to increased cell growth and protection against certain toxins. Therefore, in cell models where oxytocin promotes viability, the application of this antagonist would likely diminish or abolish this effect. nih.govnih.govmdpi.com

Influence on Neurite Outgrowth in Relevant Cell Models

The role of oxytocin in neuronal plasticity extends to the regulation of neurite outgrowth, a fundamental process in brain development and repair. Studies have shown that oxytocin can stimulate neurite outgrowth in cell models like the human neuroblastoma SH-SY5Y line. nih.gov This effect is mediated by the OTR and is associated with an increase in the gene expression of cytoskeletal proteins. nih.gov The process is also dependent on calcium influx through voltage-gated calcium channels. nih.gov However, the effect of oxytocin on neuronal morphology can be complex, as other studies have reported that oxytocin can induce neurite retraction in hypothalamic neurons through a MEF-2A-dependent mechanism. nih.govresearchgate.net

The action of Oxytocin, penicillamyl(1)-thr(4)- as an antagonist would be to inhibit these morphological changes. nih.gov In cell models where oxytocin promotes neurite outgrowth, the antagonist would block this stimulation by preventing OTR activation and the subsequent calcium signaling and gene expression changes. nih.gov Conversely, in cells where oxytocin induces neurite retraction, the antagonist would prevent this retraction. researchgate.net

Table 3: Cellular Responses to Oxytocin and Predicted Impact of Antagonism

| Cellular Response | Effect of Oxytocin | Predicted Effect of Oxytocin, penicillamyl(1)-thr(4)- Antagonism | References |

| Intracellular Ca2+ | Induces release from stores and influx, causing [Ca2+]i oscillations. | Inhibition of Ca2+ release and oscillations. | nih.govnih.govresearchgate.net |

| Cellular Viability | Increases viability and protects against certain neurotoxins. | Abolition of pro-survival and protective effects. | nih.govnih.govmdpi.com |

| Neurite Outgrowth | Can stimulate or retract neurites depending on the cell model and pathway. | Inhibition of oxytocin-induced morphological changes (either outgrowth or retraction). | nih.govresearchgate.netnih.gov |

Preclinical Biological Activity and Pharmacodynamics

In Vitro Assessments of Antagonistic Effects

Inhibition of Oxytocic Activity in Isolated Tissue Preparations

Studies utilizing isolated uterine tissue preparations have consistently demonstrated the potent antagonistic properties of Oxytocin (B344502), penicillamyl(1)-thr(4)- against oxytocin-induced contractions. In classic pharmacological assays, this analog effectively inhibits the contractile response of uterine muscle strips to oxytocin in a concentration-dependent manner. This inhibitory action is a hallmark of its classification as an oxytocin receptor antagonist. nih.gov The structural modifications, particularly the penicillamine (B1679230) substitution at position 1, confer a conformation that allows it to bind to the oxytocin receptor without eliciting the downstream signaling cascade that leads to myometrial contraction. nih.gov

Absence of Intrinsic Agonist Activity

A crucial characteristic of a pure antagonist is the lack of intrinsic agonist activity. Research has confirmed that Oxytocin, penicillamyl(1)-thr(4)- does not induce uterine contractions on its own, even at high concentrations. nih.gov Unlike partial agonists, which can elicit a submaximal response, this analog solely acts by blocking the receptor, thereby preventing the endogenous ligand, oxytocin, from exerting its biological effect. nih.gov This absence of inherent stimulatory activity is a key feature that distinguishes it as a competitive antagonist at the oxytocin receptor. nih.gov

Modulation of Prostaglandin (B15479496) (PG) Synthesis and Release in Uterine Tissues

The interplay between oxytocin and prostaglandins (B1171923) is a critical component of uterine physiology, particularly during parturition. Oxytocin is known to influence the synthesis and release of prostaglandins in uterine tissues. nih.gov Specifically, in rats, oxytocin's effect on prostaglandin synthesis is modulated by the hormonal milieu of the estrous cycle. nih.gov During periods of high estrogen, such as proestrus and estrus, oxytocin has been shown to decrease the synthesis of PGE2 and increase the synthesis of PGF2α. nih.gov Given that Oxytocin, penicillamyl(1)-thr(4)- acts as an oxytocin receptor antagonist, it is plausible that it would modulate these effects by blocking the action of oxytocin on prostaglandin production. However, direct studies on the specific effects of this analog on prostaglandin synthesis are not extensively detailed in the provided search results. The relationship between oxytocin and prostaglandins is complex, with evidence suggesting that prostaglandins may also enhance uterine sensitivity to oxytocin. nih.gov

Application of Advanced In Vitro Systems for Functional Assessment

To further characterize the functional antagonism of oxytocin analogs, advanced in vitro systems have been employed. The collagen lattice contraction assay, which utilizes human myometrial cell lines, provides a more cellular-level understanding of contractile processes. researchgate.netnih.govnih.gov In this system, myometrial cells are cultured within a three-dimensional collagen matrix, and their contraction in response to various stimuli can be quantified. researchgate.netcellbiolabs.com This assay has been successfully used to demonstrate the dose-dependent contractile effect of oxytocin and its inhibition by known oxytocin receptor antagonists. researchgate.netresearchgate.net While the specific use of Oxytocin, penicillamyl(1)-thr(4)- in this particular assay is not explicitly mentioned in the provided results, this system represents a powerful tool for assessing the functional efficacy of such antagonists. researchgate.net

In Vivo Preclinical Models and Pharmacodynamic Endpoints

Influence on Cardiovascular Parameters (e.g., Blood Pressure) in Animal Models

The cardiovascular system is subject to modulation by oxytocin, and the use of antagonists like Oxytocin, penicillamyl(1)-thr(4)- has been instrumental in dissecting these effects. While oxytocin administration has been shown to cause a long-term and sustained decrease in blood pressure in both female and male rats nih.gov, the effects of its antagonists are aimed at counteracting these actions.

In conscious male rats, intravenous administration of oxytocin induces a biphasic change in mean arterial pressure, characterized by an initial brief increase followed by a more prolonged decrease. nih.gov A more specific oxytocin analogue, [Thr4,Gly7]-oxytocin, produces a dose-dependent fall in blood pressure. nih.gov Studies using oxytocin antagonists have demonstrated their ability to disrupt cardiovascular responses mediated by oxytocin. For instance, systemic administration of an oxytocin receptor antagonist in conscious rats was found to blunt the increase in plasma renin activity normally evoked by arterial hypotension, without altering the hypotensive state itself. nih.gov This suggests that endogenous oxytocin, released during hypotension, contributes to cardiovascular homeostasis by influencing renin secretion, and that this effect can be blocked by an antagonist. nih.gov

A closely related oxytocin antagonist, [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, has been reported to exhibit weak antipressor activity and, at high doses, to cause a transient decrease in blood pressure in rats. nih.gov The following table summarizes key findings on the cardiovascular effects of oxytocin and the antagonistic action of related compounds.

| Compound | Animal Model | Observed Cardiovascular Effect | Reference |

|---|---|---|---|

| Oxytocin | Conscious female and male rats | Induces a long-term decrease in blood pressure. | nih.gov |

| Oxytocin | Conscious male Wistar rats | Causes a biphasic change in mean arterial pressure (initial pressor, then depressor effect). | nih.gov |

| [Thr4,Gly7]Oxytocin (agonist) | Conscious male Wistar rats | Produces a dose-related fall in mean arterial pressure. | nih.gov |

| Oxytocin Receptor Antagonist | Conscious male rats | Blunts hypotension-evoked increase in plasma renin activity. | nih.gov |

| [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin (antagonist) | Rat | Exhibits weak antipressor activity and can cause a transient fall in blood pressure at high doses. | nih.gov |

Modulation of Peripheral Sensory Systems (e.g., Inhibition of Colonic Nociceptors in Mice)

The oxytocin system is implicated in the modulation of pain, particularly visceral pain. Oxytocin and its agonists have demonstrated analgesic properties in various animal models. nih.gov Conversely, antagonists of the oxytocin receptor are utilized to investigate the pronociceptive effects that arise from blocking endogenous analgesic pathways.

In a mouse model of chronic visceral hypersensitivity, oxytocin receptors are significantly upregulated in nociceptors that innervate the colon, and stable oxytocin analogues potently inhibit these colonic nociceptors both in vitro and in vivo. nih.gov Research using an oxytocin antagonist has shown that it can induce visceral pain and lead to the activation of corticotropin-releasing hormone (CRH) neurons in the central nucleus of the amygdala during colorectal distention in mice. nih.gov This finding suggests that endogenous oxytocin signaling provides a tonic inhibitory control over visceral pain pathways, and that blocking this signaling with an antagonist results in hypersensitivity. nih.gov

Interestingly, some research indicates that the analgesic effects of oxytocin may not be solely mediated by the oxytocin receptor. One study found that oxytocin-induced analgesia was absent in vasopressin-1A receptor (V1AR) knockout mice and could be blocked by a V1AR antagonist, but not an oxytocin receptor antagonist. nih.gov This highlights the complexity of the system and the potential for cross-reactivity between oxytocin and vasopressin receptors in pain modulation.

Investigation in Neurobiological and Behavioral Animal Models

Oxytocin, penicillamyl(1)-thr(4)- and other oxytocin antagonists are critical tools for exploring the role of oxytocin in a wide range of behaviors and neural processes. By blocking oxytocin receptors, researchers can simulate a state of oxytocin deficiency and observe the resulting changes in animal behavior and brain function, providing insights into conditions potentially involving a dysfunctional oxytocin system, such as autism spectrum disorders. nih.govnih.gov

Genetic models, such as oxytocin receptor (Oxtr) knockout mice, provide a complementary approach to pharmacological blockade for studying the oxytocin system. nih.gov Oxtr knockout mice exhibit significant deficits in social behaviors, including reduced social interaction and impaired social recognition. nih.govnih.gov These genetic findings are often corroborated by studies using pharmacological antagonists. For example, the administration of an oxytocin receptor antagonist can suppress the recognition of novel conspecifics in wild-type mice, mimicking the phenotype of Oxtr knockout animals. nih.gov This demonstrates that both genetic and pharmacological manipulations that disrupt oxytocin signaling lead to similar behavioral outcomes, reinforcing the crucial role of this system in social cognition. The use of antagonists like Oxytocin, penicillamyl(1)-thr(4)- allows for the investigation of the acute effects of oxytocin receptor blockade in specific brain regions and at specific times, offering a level of temporal and spatial control that is not possible with genetic knockout models.

While oxytocin is known to modulate functional connectivity between key brain regions involved in social and emotional processing, such as the amygdala and medial prefrontal cortex, there is a lack of direct studies investigating the effects of Oxytocin, penicillamyl(1)-thr(4)- on brain structure and connectivity. Given that oxytocin administration has been shown to alter resting-state functional connectivity, it is hypothesized that an antagonist would block or reverse these effects. Future research utilizing functional magnetic resonance imaging (fMRI) in animal models following administration of this antagonist is needed to clarify its impact on the brain's functional architecture.

Oxytocin antagonists have been shown to modulate neuronal activity in several key brain regions.

Hypothalamus: Intracerebral infusion of a selective oxytocin antagonist into the paraventricular nucleus (PVN) of the hypothalamus in rats leads to an increase in the basal activity of the hypothalamo-pituitary-adrenal (HPA) axis. nih.govnih.gov This indicates that endogenous oxytocin within the PVN exerts a tonic inhibitory influence on the stress axis. nih.govnih.gov

Amygdala: In a model of visceral pain, an oxytocin antagonist was found to activate corticotropin-releasing hormone (CRH) neurons in the central nucleus of the amygdala (CeA). nih.gov However, in a different study focused on the HPA axis response to stress, infusion of an antagonist into the amygdala did not produce significant effects. nih.gov This suggests that the modulatory role of oxytocin in the amygdala may be context-dependent.

Nucleus Accumbens: Oxytocin receptor activation in the nucleus accumbens (NAc) has been shown to inhibit dopamine (B1211576) release. memphis.edu Therefore, an antagonist like Oxytocin, penicillamyl(1)-thr(4)- would be expected to block this inhibition, potentially leading to an increase in dopamine release or preventing oxytocin-induced reductions in dopamine. This interaction is critical for social reward and bonding. nih.gov

Hippocampus: The hippocampus is another region where oxytocin receptors are expressed, but specific studies on the direct effects of Oxytocin, penicillamyl(1)-thr(4)- on neuronal activity in this region are limited.

By modulating neuronal activity in key brain regions, Oxytocin, penicillamyl(1)-thr(4)- influences the function of broader neural circuits.

Hypothalamo-Neurohypophysial System: The HPA axis is a core component of the stress response, and its regulation by oxytocin is a key area of research. As mentioned, blocking oxytocin receptors in the PVN with an antagonist enhances the activity of the HPA axis, demonstrating the inhibitory role of the central oxytocin system on this circuit. nih.govnih.gov This effect is gender-independent, occurring in both male and female rats. nih.gov

Mesolimbic Dopamine Pathways: The interaction between the oxytocin and dopamine systems, particularly in the mesolimbic pathway, is crucial for social reward, motivation, and pair bonding. youtube.com Studies in female prairie voles have shown that the formation of a pair bond requires the concurrent activation of both oxytocin and dopamine D2-type receptors in the nucleus accumbens. nih.gov The administration of an oxytocin antagonist into the NAcc effectively blocks the formation of these social bonds, highlighting the critical role of oxytocin signaling within this reward circuit. nih.gov Furthermore, oxytocin can reduce dopamine release in the NAc, an effect that would be prevented by an antagonist. memphis.edu

The following table summarizes the preclinical neurobiological and behavioral findings for oxytocin antagonists.

| Area of Investigation | Animal Model | Effect of Oxytocin Antagonist | Reference |

|---|---|---|---|

| Fear Conditioning | Male rats | Impaired extinction of cued fear, leading to higher freezing responses. | nih.gov |

| HPA Axis Activity (Hypothalamus) | Male and female rats | Increased basal and stress-induced secretion of ACTH and corticosterone (B1669441) when infused into the brain. | nih.gov |

| Visceral Pain (Amygdala) | Mice | Induced visceral hypersensitivity and activated CRH neurons in the central nucleus of the amygdala. | nih.gov |

| Pair Bonding (Nucleus Accumbens) | Female prairie voles | Blocked the formation of partner preferences (pair bonds). | nih.gov |

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Principles of Oxytocin (B344502) Analogue Design

The design of oxytocin analogues is a multifaceted process that leverages a deep understanding of the hormone's interaction with its receptor. nih.gov

Rational Design Approaches for Oxytocin Receptor Ligands

The development of oxytocin receptor ligands is guided by rational design principles aimed at optimizing their pharmacological profile. Thousands of peptidic oxytocin analogues with both agonistic and antagonistic properties have been synthesized and evaluated since the elucidation of oxytocin's structure in 1953. nih.gov This extensive research has led to the identification of key structural modifications that influence receptor binding and activation. nih.govresearchgate.net

A primary strategy involves identifying the minimal sequence required for biological activity, known as the pharmacophore. nih.gov This is often achieved through systematic truncations of the N- and C-termini of the peptide. nih.gov Further modifications, such as alanine (B10760859) scanning and the introduction of D-amino acids, help to pinpoint residues critical for activity and those that can be altered to improve stability. nih.gov The ultimate goal is to create a ligand with high receptor specificity to ensure it acts on the intended target and to facilitate translational studies across different species. nih.gov

The design of antagonists often involves introducing conformational constraints to stabilize a receptor-binding conformation that does not trigger activation. nih.gov For instance, the introduction of bulky groups or conformationally restricted amino acids can achieve this. nih.govnih.gov

Strategies for Improving Peptide Stability and Receptor Specificity

A significant challenge in the development of peptide-based drugs like oxytocin analogues is their inherent instability and lack of specificity. nih.govmdpi.com Several strategies have been developed to overcome these limitations.

Bioisosteric replacement, the substitution of one atom or group of atoms with another that produces a molecule with similar biological activity, is a powerful tool in drug design. nih.gov In the context of oxytocin analogues, this can involve replacing specific amino acids or modifying the peptide backbone to enhance stability or alter activity. nih.gov

Conformational restriction is another key strategy. By reducing the flexibility of the peptide, its binding to the receptor can be entropically favored. nih.gov This can be achieved through macrocyclization or the incorporation of rigid structural elements. nih.govnih.gov For example, introducing conformationally fixed aromatic residues has been shown to increase the inhibitory activity of oxytocin analogues by stabilizing a conformation that binds to the receptor without activating it. nih.gov The use of penicillamine (B1679230) to increase conformational rigidity is a well-established technique in oxytocin research. nih.gov

Peptides are susceptible to degradation by proteases, which limits their therapeutic utility. mdpi.com Chemical modifications can significantly enhance their metabolic stability. mdpi.comcas.cz Strategies include:

N- and C-terminal modifications: Capping the ends of the peptide can protect it from exopeptidases. acs.org

Incorporation of non-natural amino acids: Replacing L-amino acids with their D-enantiomers can confer resistance to proteolysis. mdpi.com

Backbone modifications: Introducing pseudo-peptide bonds or N-methylation can prevent enzymatic cleavage. nih.gov

Macrocyclization: Creating a cyclic peptide structure enhances stability against proteases. nih.govnih.gov

A notable advancement in macrocyclization is the use of selenide-based techniques. Replacing the disulfide bond with a more stable linkage, such as a selenide, can improve the stability of the peptide. researchgate.netchemrxiv.org Selenocysteine-based native chemical ligation, for instance, can accelerate the cyclization reaction and allow for further functionalization of the resulting cyclic peptide. rsc.org

Specific Modifications in Oxytocin, Penicillamyl(1)-Thr(4)- Context

The analogue "Oxytocin, penicillamyl(1)-thr(4)-" incorporates specific modifications at positions 1 and 4, which have been shown to be crucial for its antagonist activity. nih.govarizona.edu

Impact of Penicillamine Substitution at Position 1 on Antagonist Activity

The substitution of the cysteine residue at position 1 with penicillamine (β,β-dimethyl-cysteine) is a critical modification that confers antagonist properties to oxytocin analogues. nih.govnih.gov This substitution introduces bulky dimethyl groups near the disulfide bridge, which sterically hinders the interaction of the disulfide bridge with the receptor. pnas.org This steric hindrance is believed to prevent the conformational changes required for receptor activation, leading to antagonist activity. nih.govpnas.org

Furthermore, the penicillamine substitution increases the conformational rigidity of the peptide. nih.govpnas.org This restriction in flexibility is thought to lock the analogue in a conformation that is recognized by the receptor but is unable to induce the signaling cascade, thus acting as an inhibitor. pnas.orgnih.gov Studies have shown that increasing the size of the substituents on the β-carbon at position 1 correlates with increased inhibitory potency, further supporting the role of steric hindrance in antagonism. pnas.org

The combination of penicillamine at position 1 with a threonine substitution at position 4 results in a potent oxytocin antagonist. nih.gov This specific analogue, [1-penicillamine, 4-threonine]-oxytocin, exhibits no agonistic activity but is a powerful inhibitor of oxytocin's effects. nih.gov The conformational restrictions imposed by both the penicillamine at position 1 and the threonine at position 4 are considered important for its high antagonist potency. nih.govarizona.edu

Table 1: Pharmacological Data for Oxytocin, Penicillamyl(1)-Thr(4)-

| Assay | Activity | pA2 Value |

| In vitro oxytocic assay | Antagonist | 7.55 ± 0.04 |

| In vitro milk ejecting activity | No activity | - |

| In vivo oxytocic activity | No activity | - |

| Data sourced from a study on the synthesis and pharmacological properties of [1-penicillamine, 4-threonine]-oxytocin. nih.gov |

Role of Threonine Substitution at Position 4 on Receptor Interaction

The substitution of the native glutamine residue at position 4 with threonine is a key modification in the design of potent oxytocin antagonists. In the analogue [1-Deaminopenicillamine,4-threonine]oxytocin, this substitution has been shown to significantly enhance its inhibitory potency. nih.gov Research has demonstrated that replacing glutamine with threonine in the antagonist [1-deaminopenicillamine]oxytocin results in a twofold increase in its ability to inhibit the in vitro oxytocic response to oxytocin. nih.gov This suggests that the hydroxyl group of threonine may engage in favorable interactions within the receptor binding pocket that are not possible with the carboxamide side chain of glutamine, or that the threonine substitution induces a conformational change in the peptide backbone that is more favorable for antagonist binding. The increased inhibitory potency, as indicated by a higher pA2 value, underscores the critical role of the residue at position 4 in modulating the affinity and efficacy of the ligand at the oxytocin receptor. nih.gov It is believed that conformational restrictions at this position are important for antagonist activity and potency. nih.gov

Influence of Additional Amino Acid Substitutions (e.g., Phenylalanine at Position 2, Leucine (B10760876) at Position 2) on Pharmacological Profile

Further modifications to the [1-penicillamine, 4-threonine]-oxytocin scaffold have been explored to fine-tune its pharmacological profile. The substitution of the tyrosine residue at position 2 with other amino acids, such as phenylalanine or leucine, has yielded insightful results into the structural requirements for potent antagonism.

The introduction of phenylalanine at position 2, resulting in [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin, leads to a slight increase in antagonist potency in the in vitro oxytocic assay compared to the parent compound with tyrosine at position 2. nih.gov This analogue demonstrates the importance of an aromatic residue at this position for receptor interaction, while also suggesting that the phenolic hydroxyl group of tyrosine is not essential for high-affinity antagonist binding. Interestingly, [1-Penicillamine, 2-phenylalanine, 4-threonine]-oxytocin was observed to have a weak antipressor activity and, at high doses, caused a transient fall in blood pressure in rats, indicating some interaction with vasopressin receptors. nih.gov

Conversely, the substitution with leucine at position 2 in a similar penicillamine-containing oxytocin inhibitor, [1-Penicillamine,2-leucine]oxytocin, also results in a potent competitive inhibitor of oxytocin. nih.gov This analogue displayed no agonist activity and had prolonged inhibitory effects at the uterus. nih.gov Conformational studies have suggested that while both [Pen1,Leu2]oxytocin and [Pen1]oxytocin have similar restricted conformations that differ from the more flexible agonist, oxytocin, the leucine substitution allows for conformational and dynamic properties at residues two and three that are more akin to the native hormone. nih.gov This may contribute to its strong binding and potent antagonist activity. nih.gov

| Compound | In Vitro Oxytocic Assay (pA2) | Reference |

|---|---|---|

| [1-penicillamine, 4-threonine]-oxytocin | 7.55 ± 0.04 | nih.gov |

| [1-penicillamine, 2-phenylalanine, 4-threonine]-oxytocin | 7.67 ± 0.02 | nih.gov |

| [1-deaminopenicillamine, 4-threonine]-oxytocin | 7.46 ± 0.04 (initial synthesis) / 7.59 ± 0.08 (repeat synthesis) | nih.gov |

| [1-deaminopenicillamine]oxytocin | 7.14 ± 0.05 | nih.gov |

| [1-Penicillamine, 2-leucine]oxytocin | 7.14 | nih.gov |

Computational Approaches in Analogue Design

The development of oxytocin receptor modulators has increasingly benefited from computational techniques, which provide valuable insights into the molecular interactions governing ligand binding and receptor activation. These in silico methods complement experimental approaches and guide the rational design of novel analogues.

Application of Computer-Aided Drug Design (CADD) for Oxytocin Receptor Modulators

Computer-Aided Drug Design (CADD) encompasses a range of computational tools that are employed to identify, design, and optimize new drug candidates. For the oxytocin receptor, a member of the G protein-coupled receptor (GPCR) family, CADD has been instrumental in understanding the complex structure-function relationships. The development of three-dimensional models of the oxytocin receptor, often based on the crystal structures of homologous GPCRs, has been a significant step. nih.gov These models serve as a virtual template for designing and evaluating new ligands. By analyzing the binding pockets of these receptor models, researchers can predict which chemical modifications to a ligand, such as Oxytocin, penicillamyl(1)-thr(4)-, might enhance its binding affinity or selectivity.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. These studies provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For oxytocin antagonists, molecular modeling studies have been used to investigate their conformational properties. For instance, Carbon-13 nuclear magnetic resonance (NMR) studies, coupled with computational modeling, have revealed that antagonists like [1-penicillamine, 4-threonine]-oxytocin and its 2-phenylalanine analogue possess very similar and restricted conformations compared to the more flexible native oxytocin. nih.gov This conformational rigidity is thought to be a key determinant of their antagonist activity. nih.gov

Docking studies involve placing a virtual model of the ligand into the binding site of the receptor model and calculating the binding energy for different orientations. This allows for the ranking of different ligands based on their predicted binding affinity. While specific docking studies for Oxytocin, penicillamyl(1)-thr(4)- are not extensively reported in the public domain, the general principles derived from docking studies of other oxytocin receptor antagonists are applicable. These studies help to visualize how the penicillamine and threonine substitutions might orient the analogue within the receptor's binding pocket to prevent the conformational changes necessary for receptor activation, thus leading to its antagonist effect.

Future Directions in Oxytocin, Penicillamyl 1 Thr 4 Research

Development of Advanced Preclinical Models for Specific Biological Systems

The initial characterization of Oxytocin (B344502), penicillamyl(1)-thr(4)- was performed in classic preclinical models, primarily focusing on uterine contractility in rats. nih.gov To further explore its therapeutic potential, the development and utilization of more advanced and specific preclinical models are essential.

Transgenic mouse models, for instance, have proven invaluable in studying the role of the oxytocin system in various physiological and pathological processes. nih.govresearchgate.net The use of oxytocin receptor knockout mice could help to definitively confirm that the effects of Oxytocin, penicillamyl(1)-thr(4)- are mediated through the OTR. nih.gov Additionally, models of specific human diseases where the oxytocin system is implicated, such as preterm labor, could provide a more clinically relevant context to evaluate the efficacy of this antagonist. nih.gov For example, nonhuman primate models have been used to assess the potency of other oxytocin antagonists in inhibiting uterine contractions. nih.gov Such models would be highly beneficial for studying Oxytocin, penicillamyl(1)-thr(4)-.

Moreover, given the role of oxytocin in the central nervous system, including its influence on social behavior and pain perception, preclinical models designed to assess these functions would be of great interest. nih.govmdpi.comnih.govresearchgate.net Investigating the effects of Oxytocin, penicillamyl(1)-thr(4)- in models of anxiety, social recognition, or neuropathic pain could uncover novel therapeutic applications beyond its initial scope.

Exploration of Novel Peptide and Non-Peptide Oxytocin Receptor Modulators

The structure of Oxytocin, penicillamyl(1)-thr(4)- provides a valuable scaffold for the design and synthesis of novel peptide and non-peptide oxytocin receptor modulators. nih.govnih.gov The insights gained from detailed structure-activity relationship (SAR) studies can guide the development of new analogues with improved properties, such as enhanced potency, greater selectivity, or a more favorable pharmacokinetic profile.

Future research could focus on systematic modifications of the peptide backbone and side chains of Oxytocin, penicillamyl(1)-thr(4)- to probe the key determinants of its antagonist activity. The development of non-peptide mimetics is another promising direction. nih.govnih.gov Non-peptide compounds often offer advantages in terms of oral bioavailability and metabolic stability, which are significant hurdles for peptide-based therapeutics. High-throughput screening of small molecule libraries against the oxytocin receptor, coupled with computational modeling based on the known structure of antagonists like Oxytocin, penicillamyl(1)-thr(4)-, could accelerate the discovery of novel non-peptide modulators. medchemexpress.eu

Investigation of Targeted Delivery Systems for Peptide Analogues

A major challenge for the therapeutic application of peptide analogues like Oxytocin, penicillamyl(1)-thr(4)- is their delivery to the target site of action. Peptides are often susceptible to enzymatic degradation and have poor membrane permeability. nih.gov Therefore, the investigation of targeted delivery systems is a crucial area for future research.

Various strategies can be explored to enhance the delivery of this peptide antagonist. nih.govfrontiersin.orgbohrium.comnih.gov These include:

Liposomal formulations: Encapsulating the peptide in liposomes can protect it from degradation and facilitate its transport across biological membranes. frontiersin.org

Nanoparticle-based carriers: Biodegradable nanoparticles can be engineered to carry the peptide and release it in a controlled manner at the target tissue. bohrium.com

Peptide-drug conjugates: Conjugating the peptide to a larger carrier molecule or a targeting moiety can improve its pharmacokinetic properties and direct it to specific cells or tissues. nih.gov

Alternative routes of administration: Exploring non-invasive delivery routes, such as intranasal or transdermal delivery, could improve patient compliance and therapeutic efficacy. frontiersin.org

By focusing on these future research directions, the scientific community can build upon the initial findings and unlock the full therapeutic potential of the oxytocin antagonist, Oxytocin, penicillamyl(1)-thr(4)-.

Q & A

Q. How can cross-species extrapolation be improved in oxytocin research?

- Methodological Answer :

- Comparative Genomics : Analyze receptor gene conservation (e.g., OXTR polymorphisms).

- Behavioral Homologs : Identify analogous social behaviors (e.g., maternal bonding in rodents vs. humans).

- Meta-Data Repositories : Share raw data via platforms like Open Science Framework () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.